Naphthalen-1-ylphosphonic dichloride
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Overview
Description
Naphthalen-1-ylphosphonic dichloride is an organophosphorus compound characterized by the presence of a naphthalene ring bonded to a phosphonic dichloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-1-ylphosphonic dichloride can be synthesized through the reaction of naphthalene with phosphorus trichloride in the presence of a catalyst The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination and phosphonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-ylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphonic acid derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form naphthalen-1-ylphosphonic acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alcohols, amines, thiols, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
Naphthalen-1-ylphosphonic dichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonic acid derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of naphthalen-1-ylphosphonic dichloride involves its interaction with nucleophiles, leading to the substitution of the chlorine atoms in the phosphonic dichloride group. This interaction can result in the formation of various phosphonic acid derivatives, which can further interact with biological molecules or other chemical entities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to naphthalen-1-ylphosphonic dichloride include:
- Naphthalen-2-ylphosphonic dichloride
- Phenylphosphonic dichloride
- Benzylphosphonic dichloride
Uniqueness
This compound is unique due to the presence of the naphthalene ring, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
77072-47-0 |
---|---|
Molecular Formula |
C10H7Cl2OP |
Molecular Weight |
245.04 g/mol |
IUPAC Name |
1-dichlorophosphorylnaphthalene |
InChI |
InChI=1S/C10H7Cl2OP/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
MWTZAIGIKDHZSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2P(=O)(Cl)Cl |
Origin of Product |
United States |
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